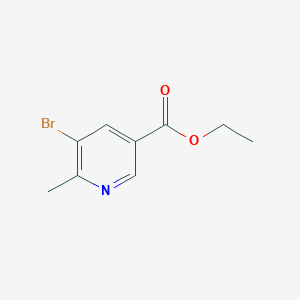

Ethyl 5-bromo-6-methylnicotinate

Description

BenchChem offers high-quality Ethyl 5-bromo-6-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-6-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNPRVLCAREGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255670 | |

| Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190862-70-4 | |

| Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190862-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-bromo-6-methylnicotinate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 5-bromo-6-methylnicotinate

Abstract

Ethyl 5-bromo-6-methylnicotinate is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features—a reactive carbon-bromine bond, an electron-deficient pyridine ring, and an ethyl ester functional group—provide multiple avenues for chemical modification. This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthetic routes, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to support researchers in leveraging this versatile building block.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. Ethyl 5-bromo-6-methylnicotinate is registered under CAS Number 1190862-70-4.[1] Its key identifiers and computed physicochemical properties are summarized below.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 5-bromo-6-methylpyridine-3-carboxylate | PubChem[1] |

| CAS Number | 1190862-70-4 | PubChem[1] |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[1] |

| Molecular Weight | 244.08 g/mol | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1=CC(=C(N=C1)C)Br | PubChem[1] |

| InChIKey | AFNPRVLCAREGEN-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Physical Form | Solid | Based on similar structures like 5-Bromo-6-chloronicotinic acid.[2] |

| Molecular Weight | 244.09 | From molecular formula.[3] |

| Boiling Point | 263°C | Predicted value.[3] |

| Density | 1.439 g/cm³ | Predicted value.[3] |

| XLogP3 | 2.2 | A measure of lipophilicity.[1] |

| Solubility | Slightly soluble in water.[3] | Expected to be soluble in common organic solvents like DCM, ethyl acetate, and DMF. |

| Storage | Inert atmosphere, Room Temperature | Recommended for stability. |

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this exact compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is critical for reaction monitoring and final product confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show four distinct signals.

-

An ethyl ester pattern: a quartet around δ 4.0-4.4 ppm (2H, -O-CH₂ -CH₃) and a triplet around δ 1.2-1.5 ppm (3H, -O-CH₂-CH₃ ).

-

A singlet for the methyl group on the pyridine ring, likely appearing around δ 2.5-2.7 ppm (3H, Ar-CH₃ ).

-

Two singlets in the aromatic region for the two pyridine protons, expected between δ 7.5-9.0 ppm. The exact chemical shifts depend on the electronic environment created by the substituents.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display all nine unique carbon atoms.

-

The ester carbonyl carbon (C =O) would be the most downfield signal, typically δ 160-170 ppm.

-

Aromatic carbons attached to nitrogen and bromine will have characteristic shifts. The carbon bearing the bromine (C-Br) would appear around δ 115-125 ppm.

-

The remaining four aromatic carbons will appear in the δ 120-155 ppm range.

-

The ethyl ester carbons (-O-CH₂ - and -CH₃ ) will be visible around δ 60-65 ppm and δ 14-18 ppm, respectively.

-

The methyl carbon on the ring (Ar-CH₃ ) is expected around δ 20-25 ppm.

-

-

IR (Infrared Spectroscopy): The IR spectrum is invaluable for identifying key functional groups.

-

A strong, sharp absorption band around 1710-1740 cm⁻¹ corresponding to the C=O stretch of the ethyl ester.

-

Several bands in the 1450-1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the pyridine ring.

-

C-H stretching vibrations from the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹ .

-

A C-Br stretching band, which is typically weak, would appear in the fingerprint region below 600 cm⁻¹ .

-

-

MS (Mass Spectrometry): The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a distinctive isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Purification

Ethyl 5-bromo-6-methylnicotinate is not typically synthesized from first principles in a standard research setting but is rather purchased as a building block. However, a plausible synthetic route involves the direct bromination of a suitable precursor, such as ethyl 6-methylnicotinate. The electron-rich nature of the pyridine ring, activated by the methyl group, facilitates electrophilic aromatic substitution.

Sources

The Strategic Synthesis and Application of Ethyl 5-bromo-6-methylnicotinate: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds are paramount to the development of new therapeutic agents. Among these, pyridine derivatives hold a prominent position due to their presence in numerous biologically active molecules. Ethyl 5-bromo-6-methylnicotinate (CAS Number: 1190862-70-4), a substituted pyridine carboxylate, has emerged as a crucial building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2] This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of this versatile intermediate, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of Ethyl 5-bromo-6-methylnicotinate is essential for its effective utilization in synthesis and purification. The key properties are summarized in the table below.[3]

| Property | Value | Source |

| CAS Number | 1190862-70-4 | PubChem[3] |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[3] |

| Molecular Weight | 244.09 g/mol | PubChem[3] |

| IUPAC Name | ethyl 5-bromo-6-methylpyridine-3-carboxylate | PubChem[3] |

| Predicted Boiling Point | 270.5 ± 35.0 °C | ChemicalBook[4] |

| Predicted Density | 1.439 ± 0.06 g/cm³ | ChemicalBook[4] |

| Predicted pKa | 1.66 ± 0.20 | ChemicalBook[4] |

The presence of a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, along with the ethyl ester at the 3-position, provides a unique combination of steric and electronic properties. The bromine atom, in particular, serves as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of diverse functionalities.[5]

Strategic Synthesis: A Detailed Protocol and Mechanistic Insights

The synthesis of Ethyl 5-bromo-6-methylnicotinate is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance, making it a preferred choice for the construction of biaryl and heteroaryl structures.[5]

The Suzuki-Miyaura Coupling Approach

The core of this synthetic strategy involves the reaction of a dibrominated precursor, ethyl 5,6-dibromonicotinate, with a methylboronic acid in the presence of a palladium catalyst and a base. The selective methylation at the 6-position is a key feature of this reaction.

Sources

- 1. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl 5-broMo-6-Methylnicotinate CAS#: 1190862-70-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of Ethyl 5-bromo-6-methylnicotinate

This guide provides a comprehensive technical overview of Ethyl 5-bromo-6-methylnicotinate, a key heterocyclic building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, spectroscopic signature, synthesis, and reactivity. The insights provided herein are grounded in established chemical principles and supported by field-proven methodologies, aiming to empower chemists in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with nitrogen-containing heterocycles being prevalent in a vast number of FDA-approved drugs and functional materials.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Ethyl 5-bromo-6-methylnicotinate (CAS No. 1190862-70-4) emerges as a particularly valuable intermediate due to the orthogonal reactivity of its constituent functional groups: a bromine atom, a methyl group, and an ethyl ester attached to a pyridine core.[3] This trifecta of functionalities provides a versatile platform for molecular elaboration, making it a sought-after precursor in the synthesis of complex molecular architectures.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of Ethyl 5-bromo-6-methylnicotinate is fundamental to its reactivity and utility. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of its substituents. The bromine atom at the 5-position, the methyl group at the 6-position, and the ethyl carboxylate at the 3-position each impart distinct chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [3] |

| Molecular Weight | 244.08 g/mol | [3] |

| CAS Number | 1190862-70-4 | [3] |

| IUPAC Name | ethyl 5-bromo-6-methylpyridine-3-carboxylate | [3] |

| SMILES | CCOC(=O)C1=CC(=C(N=C1)C)Br | [3] |

Below is a 2D representation of the molecular structure, generated using the DOT language, illustrating the connectivity of the atoms.

Synthesis of Ethyl 5-bromo-6-methylnicotinate: A Step-by-Step Protocol

The synthesis of Ethyl 5-bromo-6-methylnicotinate can be achieved through a multi-step sequence, typically starting from a more readily available substituted pyridine. A common and robust method involves the bromination of a nicotinic acid precursor followed by esterification. The following protocol is a representative example based on established synthetic transformations of similar pyridine derivatives.

Bromination of 6-Methylnicotinic Acid

The introduction of a bromine atom at the 5-position of the pyridine ring is a key transformation. This is typically achieved via electrophilic aromatic substitution.

Protocol:

-

Reaction Setup: To a solution of 6-methylnicotinic acid (1.0 eq) in a suitable solvent such as oleum or concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Reaction Execution: The reaction mixture is then warmed to room temperature and subsequently heated to 60-80 °C for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-6-methylnicotinic acid.

Causality: The use of a strong acid as a solvent activates the pyridine ring towards electrophilic substitution, while NBS serves as a convenient and effective source of electrophilic bromine.

Fischer Esterification

The carboxylic acid is then converted to the corresponding ethyl ester via Fischer esterification.

Protocol:

-

Reaction Setup: A suspension of 5-bromo-6-methylnicotinic acid (1.0 eq) in anhydrous ethanol (excess) is cooled to 0 °C.

-

Reaction Execution: Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) is added dropwise. The reaction mixture is then heated to reflux for 4-6 hours.

-

Work-up and Isolation: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with ethyl acetate and carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 5-bromo-6-methylnicotinate.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The use of excess ethanol drives the equilibrium towards the formation of the ester.

Spectroscopic Characterization

The structural elucidation of Ethyl 5-bromo-6-methylnicotinate is confirmed through a combination of spectroscopic techniques. The following data are representative of the expected spectroscopic signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | s | 1H | H-2 (Pyridine ring) |

| ~8.2 | s | 1H | H-4 (Pyridine ring) |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~2.6 | s | 3H | -CH₃ (Pyridine ring) |

| ~1.4 | t | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester) |

| ~158 | C-6 (Pyridine ring) |

| ~152 | C-2 (Pyridine ring) |

| ~142 | C-4 (Pyridine ring) |

| ~125 | C-3 (Pyridine ring) |

| ~120 | C-5 (Pyridine ring) |

| ~62 | -OCH₂CH₃ |

| ~24 | -CH₃ (Pyridine ring) |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1580, 1470 | C=C and C=N stretches (pyridine ring) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-N stretch (pyridine ring) |

| ~800 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Ethyl 5-bromo-6-methylnicotinate, the expected molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

[M]⁺: m/z ≈ 243

-

[M+2]⁺: m/z ≈ 245

Reactivity and Synthetic Applications

The utility of Ethyl 5-bromo-6-methylnicotinate as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

The Bromine Atom: The C-Br bond at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[5] This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl substituents, providing a powerful tool for building molecular complexity. The bromine atom can be strategically introduced and later functionalized to fine-tune the biological activity of a molecule.[5][6]

-

The Ethyl Ester: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or reduced to an alcohol. This provides a handle for further derivatization and the introduction of diverse pharmacophores.[7]

-

The Methyl Group: The methyl group at the 6-position can also be functionalized, for example, through radical bromination to form a bromomethyl group, which is a versatile electrophile for nucleophilic substitution reactions.

The combination of these reactive sites makes Ethyl 5-bromo-6-methylnicotinate a valuable building block in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[4][8] Its use has been cited in numerous patents for the preparation of novel pharmaceutical compounds.[3]

Conclusion

Ethyl 5-bromo-6-methylnicotinate is a strategically important and versatile building block in organic synthesis. Its well-defined molecular structure, characterized by multiple, orthogonally reactive functional groups, provides chemists with a powerful platform for the construction of complex molecular architectures. The synthetic protocols and spectroscopic data presented in this guide offer a solid foundation for the effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, characterization, and reactivity is paramount for unlocking its full potential in the discovery of novel molecules with significant scientific and commercial value.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58170478, Ethyl 5-bromo-6-methylnicotinate. Retrieved from [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Royal Society of Chemistry. (2022). Electronic Supplementary Information. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. Retrieved from [Link]

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 281994, Ethyl 6-methylnicotinate. Retrieved from [Link]

- Grygorenko, O. O., Volochnyuk, D. M., & Vashchenko, B. V. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry, 2021(47), 6478-6510.

-

SpectraBase. (n.d.). Ethyl 5-bromonicotinate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Heterocycles, 45(10), 1929-1935.

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. forskning.ruc.dk [forskning.ruc.dk]

- 6. benchchem.com [benchchem.com]

- 7. 1174028-22-8|Methyl 5-bromo-6-methylnicotinate|BLD Pharm [bldpharm.com]

- 8. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and scalable synthetic route to Ethyl 5-bromo-6-methylnicotinate, a key building block in the development of various pharmaceutical compounds. The synthesis is presented in a logical, step-by-step manner, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction

Ethyl 5-bromo-6-methylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structure, featuring a reactive bromine atom and an ester functional group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including those with potential therapeutic applications. The strategic placement of the bromo and methyl groups on the pyridine ring allows for selective functionalization and the construction of diverse molecular scaffolds. This guide details a reliable three-step synthesis commencing from the readily available starting material, 5-ethyl-2-methylpyridine.

Synthetic Strategy Overview

The synthesis of Ethyl 5-bromo-6-methylnicotinate can be efficiently achieved through a three-step sequence:

-

Oxidation: The synthesis begins with the selective oxidation of the ethyl group of 5-ethyl-2-methylpyridine to a carboxylic acid, yielding 6-methylnicotinic acid. This transformation is typically accomplished using strong oxidizing agents under acidic conditions.

-

Esterification: The resulting 6-methylnicotinic acid is then converted to its corresponding ethyl ester, Ethyl 6-methylnicotinate, through a classic Fischer esterification reaction.

-

Bromination: The final step involves the regioselective introduction of a bromine atom at the 5-position of the pyridine ring. A Sandmeyer reaction, proceeding through an amino intermediate, is a highly effective method for this transformation.

This overall synthetic approach is illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of Ethyl 5-bromo-6-methylnicotinate.

Step 1: Oxidation of 5-Ethyl-2-methylpyridine to 6-Methylnicotinic Acid

The initial step in the synthesis is the oxidation of 5-ethyl-2-methylpyridine to 6-methylnicotinic acid. This reaction selectively targets the ethyl group for conversion to a carboxylic acid while leaving the methyl group intact.

Reaction Scheme

Caption: Oxidation of 5-ethyl-2-methylpyridine.

Mechanistic Insights and Experimental Considerations

This oxidation is typically carried out using a mixture of nitric acid and sulfuric acid at elevated temperatures.[1][2] The sulfuric acid acts as a catalyst and a dehydrating agent, while nitric acid is the primary oxidant. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of side products.[2][3] A common side reaction is the over-oxidation of the methyl group, leading to the formation of dicarboxylic acids.[2]

Experimental Protocol: Oxidation

-

In a well-ventilated fume hood, cautiously add 5-ethyl-2-methylpyridine to concentrated sulfuric acid in a reaction vessel equipped with a mechanical stirrer, a thermometer, and a condenser, while maintaining the temperature below 20°C with an ice bath.

-

Heat the mixture to 150-160°C.

-

Slowly add 60% nitric acid to the reaction mixture over several hours, carefully controlling the rate of addition to maintain the reaction temperature.

-

After the addition is complete, continue heating the mixture for an additional period to ensure complete conversion.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Adjust the pH of the solution with a suitable base (e.g., sodium hydroxide) to precipitate the 6-methylnicotinic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

| Parameter | Value | Reference |

| Starting Material | 5-Ethyl-2-methylpyridine | [1] |

| Reagents | Nitric Acid (60%), Sulfuric Acid (98%) | [1] |

| Reaction Temperature | 158-160°C | [1] |

| Reaction Time | 12 hours (for nitric acid addition) | [1] |

Step 2: Esterification of 6-Methylnicotinic Acid to Ethyl 6-methylnicotinate

The second step is the conversion of 6-methylnicotinic acid to its ethyl ester via Fischer esterification. This is a classic and efficient method for the preparation of esters from carboxylic acids and alcohols.

Reaction Scheme

Caption: Fischer esterification of 6-methylnicotinic acid.

Mechanistic Insights and Experimental Considerations

The Fischer esterification is an acid-catalyzed equilibrium reaction. To drive the reaction towards the product, an excess of the alcohol (ethanol) is typically used.[4] The strong acid catalyst, usually sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is generally carried out at reflux temperature to increase the reaction rate.[5]

Experimental Protocol: Esterification

-

Suspend 6-methylnicotinic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 6-methylnicotinate.

-

Purify the product by vacuum distillation or column chromatography.[6]

| Parameter | Value | Reference |

| Starting Material | 6-Methylnicotinic Acid | [5] |

| Reagents | Ethanol, Sulfuric Acid (catalytic) | [5] |

| Reaction Condition | Reflux | [5] |

| Reported Yield | ~75% (for methyl ester) | [5] |

Step 3: Bromination of Ethyl 6-methylnicotinate via Sandmeyer Reaction

The final and most critical step is the regioselective bromination of Ethyl 6-methylnicotinate at the 5-position. A direct electrophilic bromination of the pyridine ring can be challenging. Therefore, a more reliable approach is the Sandmeyer reaction, which proceeds through the corresponding 5-amino derivative.

Synthetic Sub-steps for Bromination

This step involves two key transformations:

-

Nitration and Reduction: Introduction of a nitro group at the 5-position followed by its reduction to an amino group to yield Ethyl 5-amino-6-methylnicotinate.

-

Sandmeyer Reaction: Diazotization of the amino group followed by displacement with a bromide ion using a copper(I) bromide catalyst.

Reaction Scheme

Caption: Bromination via nitration, reduction, and Sandmeyer reaction.

Mechanistic Insights and Experimental Considerations

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of functional groups, including halogens.[7] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt catalyst. The use of copper(I) bromide facilitates the introduction of the bromine atom onto the aromatic ring.[7] Careful control of the diazotization temperature (typically 0-5°C) is crucial to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol: Bromination (Illustrative)

a) Synthesis of Ethyl 5-amino-6-methylnicotinate (via Nitration and Reduction)

-

Nitration: Carefully add Ethyl 6-methylnicotinate to a mixture of concentrated nitric acid and sulfuric acid at low temperature. After the addition, allow the reaction to proceed until nitration is complete. Pour the reaction mixture onto ice and neutralize to precipitate the nitro-derivative.

-

Reduction: Suspend the isolated Ethyl 5-nitro-6-methylnicotinate in a suitable solvent (e.g., ethanol/water mixture) and add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to effect the reduction of the nitro group to an amino group. Filter the reaction mixture to remove iron salts and purify the product.

b) Sandmeyer Reaction

-

Dissolve Ethyl 5-amino-6-methylnicotinate in an aqueous solution of hydrobromic acid and cool to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt and formation of the bromo-derivative.

-

Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the final product, Ethyl 5-bromo-6-methylnicotinate, by column chromatography or recrystallization.

Characterization of Ethyl 5-bromo-6-methylnicotinate

The structure and purity of the synthesized Ethyl 5-bromo-6-methylnicotinate should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.08 g/mol |

| IUPAC Name | ethyl 5-bromo-6-methylpyridine-3-carboxylate |

| CAS Number | 1190862-70-4 |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and distinct signals for the aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the different carbon environments in the molecule.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with the characteristic isotopic pattern for a bromine-containing compound.

Safety Precautions

The synthesis of Ethyl 5-bromo-6-methylnicotinate involves the use of hazardous materials, including strong acids, oxidizing agents, and potentially toxic intermediates. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Special care should be taken when handling concentrated acids and during the exothermic oxidation and diazotization steps.

Conclusion

This in-depth technical guide outlines a reliable and scalable three-step synthesis for Ethyl 5-bromo-6-methylnicotinate. By starting from the readily available 5-ethyl-2-methylpyridine, this synthetic route provides an efficient pathway to this valuable building block for pharmaceutical research and development. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists and researchers in the field of organic and medicinal chemistry.

References

- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [Source: Provided Search Result]

- Methyl 6-methylnicotinate synthesis from 6 - Benchchem. [Source: Provided Search Result]

- JP2002003476A - Method of manufacturing 6-methyl nicotinic acid - Google P

- 6 - [Source: Provided Search Result]

- Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate - Benchchem. [Source: Provided Search Result]

- 6-Methylnicotinic acid synthesis - ChemicalBook. [Source: Provided Search Result]

- US4579953A - Process for the production of 6-methylnicotinic acid ester - Google P

- CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google P

- EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google P

- Electronic Supplementary Information - The Royal Society of Chemistry. [Source: Provided Search Result]

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Source: Provided Search Result]

- Methyl 6-methylnicotinate synthesis - ChemicalBook. [Source: Provided Search Result]

- Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478 - PubChem. [Source: Provided Search Result]

Sources

- 1. environmentclearance.nic.in [environmentclearance.nic.in]

- 2. environmentclearance.nic.in [environmentclearance.nic.in]

- 3. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 6. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies of substituted nicotinic acid esters

An In-Depth Technical Guide to the Theoretical and Computational Study of Substituted Nicotinic Acid Esters

Abstract

Nicotinic acid (Niacin, Vitamin B3) and its ester derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities including lipid-lowering, anti-inflammatory, antimicrobial, and analgesic properties[1][2][3][4]. The therapeutic potential of this scaffold is largely dictated by the nature and position of its substituents, which modulate its physicochemical properties, receptor affinity, and metabolic stability. To rationally design novel and more efficacious nicotinic acid-based therapeutics, a deep understanding of their structure-activity relationships at a molecular level is paramount. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core theoretical and computational methodologies employed to investigate substituted nicotinic acid esters. We will delve into the causality behind experimental design, from quantum mechanical calculations that elucidate electronic structure to molecular docking and QSAR studies that predict biological interactions and activity, providing a validated framework for modern drug discovery.

The Rationale for Theoretical Investigation

The journey from a lead compound to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate. Theoretical and computational studies offer a powerful, cost-effective paradigm to de-risk and accelerate this process. By simulating molecular behavior, we can predict properties, understand mechanisms, and prioritize synthetic efforts towards candidates with the highest probability of success. For substituted nicotinic acid esters, these studies are crucial for understanding how modifications to the core structure influence electron distribution, reactivity, and ultimately, how the molecule interacts with a biological target[5]. This in silico approach allows for the rapid screening of virtual libraries, providing invaluable insights long before a compound is ever synthesized.

Unveiling Molecular Properties: Density Functional Theory (DFT)

At the heart of understanding a molecule's intrinsic behavior lies the study of its electronic structure. Density Functional Theory (DFT) has emerged as a robust and accurate method for this purpose, balancing computational cost with high-quality results. It is particularly useful for analyzing how different substituents on the nicotinic acid ring alter its fundamental chemical nature[6][7].

Core Concepts: Why DFT?

DFT calculations allow us to determine a molecule's ground-state electronic structure, providing a wealth of information. Key applications for nicotinic acid esters include:

-

Geometry Optimization: Finding the most stable three-dimensional conformation of the molecule, which is the starting point for all other computational work.

-

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability[6][8]. A smaller gap suggests the molecule is more reactive.

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. This visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting non-covalent interactions with a receptor[7].

-

Reactivity Descriptors: Using analyses like Fukui functions to pinpoint the most reactive sites within a molecule for electrophilic or nucleophilic attack[5].

Experimental Protocol: A Standard DFT Workflow

This protocol outlines a typical DFT calculation for a substituted nicotinic acid ester using the Gaussian software suite, a widely adopted standard in the field.

-

Structure Preparation:

-

Draw the 2D structure of the substituted nicotinic acid ester using a chemical drawing tool (e.g., ChemDraw, GaussView).

-

Convert the 2D structure to a 3D model and perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF).

-

-

Input File Generation:

-

Open the 3D structure in GaussView or a similar program.

-

Set up the calculation with the following parameters, which are widely cited for providing accurate results for organic molecules[5]:

-

Job Type: Opt (Optimization) followed by Freq (Frequency). The frequency calculation confirms the optimized structure is a true energy minimum.

-

Method: DFT, using the B3LYP hybrid functional.

-

Basis Set: 6-311G(d,p) or a larger set like 6-311++G(d,p) for higher accuracy, especially if anions or weak interactions are involved[7].

-

Charge & Multiplicity: Typically 0 and 1 (singlet) for most esters.

-

Solvation (Optional): To simulate a biological environment, a solvent model like the Polarizable Continuum Model (PCM) can be applied, specifying water as the solvent.

-

-

-

Execution and Analysis:

-

Run the Gaussian calculation.

-

Upon completion, verify that the frequency calculation yields no imaginary frequencies, confirming a stable structure.

-

Analyze the output file to extract key data:

-

Optimized Cartesian coordinates.

-

Thermodynamic properties (Zero-point energy, enthalpy, Gibbs free energy).

-

HOMO and LUMO energies.

-

-

Use GaussView or another visualization tool to generate the MEP surface and view the HOMO/LUMO orbitals.

-

Data Presentation: DFT-Calculated Properties

The following table summarizes typical data obtained from DFT calculations for various substituted nicotinic acid derivatives, illustrating the influence of substituents on electronic properties.

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Nicotinic Acid | -H | -7.21 | -2.04 | 5.17 | 3.54 |

| 2-Chloronicotinic Acid | 2-Cl | -7.45 | -2.58 | 4.87 | 4.89 |

| 6-Chloronicotinic Acid | 6-Cl | -7.51 | -2.61 | 4.90 | 2.11 |

| Niacin N-oxide | N-oxide | -7.68 | -2.99 | 4.69 | 5.15 |

Data adapted from DFT/B3LYP/6-311(d,p) level calculations for illustrative purposes, based on trends observed in the literature[5].

Predicting Biological Interactions: Molecular Docking

Once the intrinsic properties of the esters are understood, the next logical step is to simulate their interaction with a specific protein target. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, our ester) when bound to a second (the receptor, a protein), forming a stable complex.

Core Concepts: The "Lock and Key" in Silico

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand. This process helps us to:

-

Identify Key Interactions: Determine which amino acid residues in the receptor's active site are crucial for binding. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Estimate Binding Affinity: Calculate a "docking score," typically expressed in kcal/mol, which estimates the binding free energy. More negative scores suggest stronger, more favorable binding.

-

Screen Virtual Libraries: Rapidly evaluate thousands of potential ester derivatives against a target to identify the most promising candidates for synthesis.

-

Explain Structure-Activity Relationships (SAR): Provide a structural basis for why certain substituents enhance biological activity while others diminish it. For example, docking studies have been used to rationalize the antimicrobial activity of nicotinic acid hydrazones by modeling their fit into key bacterial enzymes[9][10].

General Workflow for Molecular Docking

The following diagram and protocol outline the essential steps in a typical molecular docking experiment.

Caption: A typical workflow for a molecular docking study.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol describes a standard procedure using AutoDock Tools and AutoDock Vina, a widely used and validated open-source docking program.

-

Receptor Preparation:

-

Download the protein structure from the Protein Data Bank (PDB).

-

Open the PDB file in AutoDock Tools (ADT).

-

Remove water molecules and any co-crystallized ligands or ions not relevant to the study.

-

Add polar hydrogens to the protein.

-

Compute Gasteiger charges.

-

Save the prepared receptor in the required .pdbqt format.

-

-

Ligand Preparation:

-

Load the 3D structure of the nicotinic acid ester (ideally, the DFT-optimized geometry) into ADT.

-

Detect the rotatable bonds.

-

Assign Gasteiger charges.

-

Save the prepared ligand in the .pdbqt format.

-

-

Grid Box Generation:

-

Define the search space for the docking algorithm. This is a 3D grid box centered on the active site of the receptor. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

-

Set the grid box dimensions (e.g., 60 x 60 x 60 Å) and center coordinates.

-

-

Docking Execution:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box center and size, and the output file name.

-

Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

-

-

Results Analysis:

-

Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

-

Load the receptor and the output ligand poses into a molecular visualization program (e.g., PyMOL, Chimera).

-

Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic contacts) with the active site residues. This structural information is critical for explaining the ligand's activity[10][11].

-

Data Presentation: Molecular Docking Results

This table presents hypothetical docking results for a series of nicotinic acid esters against an antimicrobial target, illustrating how scores and interactions are typically reported.

| Compound ID | Substituent (R) | Binding Affinity (kcal/mol) | Key Interacting Residues | H-Bonds |

| NAE-01 | -CH3 | -6.8 | Tyr158, Ser102, Phe162 | 1 |

| NAE-02 | -CH2CH3 | -7.2 | Tyr158, Leu160, Phe162 | 1 |

| NAE-03 | -CF3 | -8.5 | Tyr158, Ser102, Arg98 | 2 |

| NAE-04 | -Phenyl | -9.1 | Tyr158, Phe162, Trp210 | 1 |

Data is illustrative. Stronger binding affinities are indicated by more negative values. The identification of interacting residues provides a rationale for the observed affinities[9][10].

Predicting Activity: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity[12][13]. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

Core Concepts: From Structure to Predictive Model

A QSAR study involves developing a regression model that can predict the activity of new, unsynthesized compounds. This is invaluable for prioritizing which nicotinic acid ester derivatives to synthesize and test.

-

Descriptors: These are numerical values that describe the properties of a molecule. They can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

-

Training and Test Sets: A dataset of compounds with known biological activities is split into a training set (used to build the model) and a test set (used to validate the model's predictive power on "unseen" data).

-

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation linking the descriptors (independent variables) to the biological activity (dependent variable)[14].

-

Validation: The model's quality is assessed using statistical metrics like the correlation coefficient (R²), cross-validated R² (Q²), and the R² for the external test set. A robust and predictive model will have high values for these metrics.

General Workflow for a QSAR Study

Caption: The logical steps involved in developing a QSAR model.

Protocol: Building a Simple 2D-QSAR Model

This protocol provides a high-level overview of the steps to create a 2D-QSAR model.

-

Data Curation:

-

Compile a list of substituted nicotinic acid esters with their experimentally determined biological activity (e.g., Minimum Inhibitory Concentration - MIC).

-

Ensure the data is consistent and covers a significant range of activity values. Convert activity to a logarithmic scale (e.g., pMIC = -log(MIC)) for better statistical distribution.

-

-

Descriptor Calculation:

-

Draw the 2D structures of all compounds in a suitable format (e.g., SMILES or SDF).

-

Use software (e.g., PaDEL-Descriptor, Mordred) to calculate a wide range of molecular descriptors for each compound.

-

-

Data Preprocessing and Splitting:

-

Remove descriptors that are constant or highly correlated with each other.

-

Randomly split the dataset into a training set (typically ~80% of the data) and a test set (~20%).

-

-

Model Building and Validation:

-

Using a statistical software package, apply a variable selection algorithm (e.g., Genetic Algorithm) combined with a regression method (e.g., MLR) to the training set.

-

This will produce a QSAR equation, such as: pMIC = c0 + c1Descriptor1 + c2Descriptor2 + ...

-

Validate the model by ensuring it meets statistical criteria (e.g., R² > 0.6, Q² > 0.5).

-

Use the final equation to predict the pMIC values for the compounds in the test set and calculate the predictive R² value. A high predictive R² confirms the model's utility for new molecules[15][16].

-

Conclusion: An Integrated Approach to Drug Design

The theoretical study of substituted nicotinic acid esters is a multidisciplinary endeavor that integrates quantum mechanics, molecular modeling, and statistical analysis. As demonstrated, DFT provides the fundamental understanding of molecular properties, molecular docking offers a structural hypothesis for biological interaction, and QSAR modeling translates this understanding into a predictive tool for biological activity. By employing this integrated workflow, researchers can move beyond serendipity-based discovery and towards a rational, hypothesis-driven design of novel therapeutics. Each protocol described herein represents a self-validating system; the accuracy of DFT calculations underpins the validity of the ligand conformations used in docking, and the structural insights from docking can, in turn, inform the selection of descriptors for a more robust QSAR model. This synergistic approach maximizes the predictive power of computational chemistry, ultimately accelerating the development of safer and more effective drugs based on the versatile nicotinic acid scaffold.

References

-

Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. DergiPark. [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Nicotinic Acid Derived N-acylhydrazones. Der Pharma Chemica. [Link]

-

One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. ACS Publications. [Link]

-

Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

-

Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. National Institutes of Health (NIH). [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - Peer Review. MDPI. [Link]

-

Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. Preprints.org. [Link]

-

Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]

-

Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ResearchGate. [Link]

-

Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. [Link]

-

Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews. [Link]

-

9825 PDFs | Review articles in DRUG RECEPTORS. ResearchGate. [Link]

-

A REVIEW OF DRUG-RECEPTOR INTERACTIONS IN BIOLOGICAL SYSTEMS. JETIR. [Link]

-

Pharmacologic analysis of drug-receptor interaction. UCLA Library Catalog. [Link]

-

Nicotinic acid: an old drug with a promising future. National Institutes of Health (NIH). [Link]

- Nicotinic acid esters and pharmaceutical compositions containing them.

-

Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. Open Access Journals. [Link]

-

Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. International Journal of Current Microbiology and Applied Sciences. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. National Institutes of Health (NIH). [Link]

-

Nicotinic acid, its mechanism of action and pharmacological effects. GSC Biological and Pharmaceutical Sciences. [Link]

-

Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

-

Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. [Link]

-

Nicotinic acid has anti-atherogenic and anti-inflammatory properties on advanced atherosclerotic lesions independent of its lipid-modifying capabilities. PubMed. [Link]

-

Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. PubMed. [Link]

-

QSAR, SYNTHESIS AND BIOLOGICAL ACTIVITY STUDIES OF SOME THIAZOLIDINONES DERIVATIVES. Semantic Scholar. [Link]

-

Nicotinic acid. Wikipedia. [Link]

-

QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors. PubMed. [Link]

-

Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. National Institutes of Health (NIH). [Link]

-

Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. ResearchGate. [Link]

-

Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of nicotinic acid benzylidene hydrazide derivatives. ResearchGate. [Link]

-

Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. National Institutes of Health (NIH). [Link]

-

Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. [Link]

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. [Link]

-

Crystal growth, Spectroscopic, DFT Computational and Third harmonic generation studies of Nicotinic acid. ResearchGate. [Link]

-

DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. ResearchGate. [Link]

-

Nicotinic Acid. Miscellaneous Esters. Journal of the American Chemical Society. [Link]

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. old.rrjournals.com [old.rrjournals.com]

- 3. Nicotinic acid has anti-atherogenic and anti-inflammatory properties on advanced atherosclerotic lesions independent of its lipid-modifying capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jetir.org [jetir.org]

- 13. QSAR, SYNTHESIS AND BIOLOGICAL ACTIVITY STUDIES OF SOME THIAZOLIDINONES DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 14. QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Enduring Legacy of Brominated Pyridines: A Technical Guide to Their Discovery, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Conundrum and the Rise of a Versatile Intermediate

The pyridine ring, a foundational scaffold in a multitude of natural products and pharmaceuticals, presents a unique challenge to the synthetic chemist. Its electron-deficient nature, a consequence of the electronegative nitrogen atom, renders it resistant to classical electrophilic aromatic substitution reactions that are routine for benzene and its derivatives. This inherent inertness meant that early attempts at direct functionalization, particularly halogenation, were often met with limited success, requiring harsh and often indiscriminate reaction conditions. However, the introduction of a bromine atom onto the pyridine ring unlocks a world of synthetic possibilities, transforming a relatively unreactive core into a versatile building block for complex molecular architectures. This guide provides a comprehensive technical overview of the discovery, history, and evolving synthetic strategies for preparing brominated pyridine derivatives, highlighting their critical role in modern drug discovery and development.

I. Early Explorations and the Challenge of Direct Bromination

The history of brominated pyridines is intrinsically linked to the broader effort to understand and manipulate the reactivity of the pyridine nucleus. Early attempts at direct bromination of pyridine itself were characterized by the need for forcing conditions, a direct consequence of the ring's deactivation towards electrophiles.

One of the earliest successful, albeit demanding, methods involved the reaction of pyridine with bromine in the presence of fuming sulfuric acid (oleum) at elevated temperatures. This method predominantly yields 3-bromopyridine, a regiochemical outcome dictated by the electronic properties of the pyridine ring, which directs electrophilic attack to the 3- and 5-positions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly acidic medium is thought to protonate the pyridine nitrogen, further deactivating the ring and necessitating the harsh conditions.

Another early approach involved gas-phase bromination at very high temperatures (over 300°C), which could also produce 3-bromopyridine, but often with mixtures of other isomers and polybrominated products. These pioneering methods, while foundational, suffered from significant drawbacks, including low yields, poor selectivity, and the use of highly corrosive and hazardous reagents, making them ill-suited for the nuanced demands of pharmaceutical synthesis.

II. Strategic Activation and Indirect Routes: A Paradigm Shift

The limitations of direct bromination spurred the development of more elegant and regioselective indirect methods. This paradigm shift focused on the introduction of activating groups onto the pyridine ring to facilitate electrophilic substitution, followed by the conversion of these groups into the desired bromine substituent.

The Chichibabin Amination and the Sandmeyer Reaction: Accessing the 2-Position

A landmark development was the application of the Chichibabin reaction, first reported by Aleksei Chichibabin in 1914. This reaction allows for the direct amination of pyridine at the 2-position using sodium amide to produce 2-aminopyridine. The introduction of the strongly electron-donating amino group profoundly alters the reactivity of the pyridine ring, making it susceptible to electrophilic attack at the positions ortho and para to the amino group.

This activation strategy paved the way for the synthesis of 2-bromopyridine through a two-step sequence. First, the 2-aminopyridine is diazotized using a nitrite source in an acidic medium to form a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction, where treatment with a copper(I) bromide salt replaces the diazonium group with a bromine atom. This sequence remains a cornerstone of pyridine chemistry for accessing the 2-halo derivatives.

**

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-bromo-6-methylnicotinate

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 5-bromo-6-methylnicotinate (CAS No. 1190862-70-4), a key heterocyclic building block relevant to professionals in drug discovery, medicinal chemistry, and materials science. This document moves beyond a simple recitation of data, offering in-depth analysis, field-proven experimental protocols for property determination, and insights into the compound's synthetic and reactive nature. All data and claims are substantiated with citations to authoritative sources to ensure scientific integrity.

Introduction and Strategic Importance

Ethyl 5-bromo-6-methylnicotinate belongs to the substituted pyridine class of compounds, which are integral scaffolds in the development of novel therapeutic agents and functional materials. The strategic placement of the bromo, methyl, and ethyl ester functionalities on the pyridine ring creates a versatile synthon with multiple reactive handles, allowing for its elaboration into more complex molecular architectures.

Derivatives of nicotinic acid are widely recognized for their biological activities and are used as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a bromine atom, in particular, makes this compound an excellent substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. Understanding its core physicochemical properties is therefore a critical first step in its effective application in any research and development workflow.

This guide serves as a practical, authoritative resource for scientists, providing the necessary data and methodological context to handle, characterize, and strategically employ Ethyl 5-bromo-6-methylnicotinate.

Core Physicochemical Profile

A summary of the key identifying and physical properties of Ethyl 5-bromo-6-methylnicotinate is presented below. These values are derived from computational models and available literature, forming a baseline for experimental verification.

Table 1: Summary of Physicochemical Properties for Ethyl 5-bromo-6-methylnicotinate

| Property | Value | Source |

| IUPAC Name | ethyl 5-bromo-6-methylpyridine-3-carboxylate | [2] |

| CAS Number | 1190862-70-4 | [2][3][4] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2][3] |

| Molecular Weight | 244.08 g/mol | [2] |

| Physical Form | Solid | [3] |

| Boiling Point | 270.5 ± 35.0 °C (Predicted) | [3] |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 1.66 ± 0.20 (Predicted) | [3] |

| XLogP3 | 2.2 (Computed) | [2] |

| Storage | Inert atmosphere, Room Temperature | [3][5] |

Solubility Profile

While quantitative solubility data is not extensively published, empirical evidence from related compounds suggests that Ethyl 5-bromo-6-methylnicotinate is likely to have low solubility in water and higher solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, and alcohols. A related isomer, 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER, is described as "Slightly soluble in water".[5] For drug development purposes, solubility in solvents like dimethyl sulfoxide (DMSO) is critical and should be experimentally determined. A detailed protocol for this determination is provided in Section 4.3.

Thermal Properties

No experimental melting point has been published in the readily available literature. The compound is noted as a solid in a synthetic procedure.[3] The predicted boiling point is high, suggesting low volatility under standard conditions.[3] Accurate experimental determination of the melting point is a crucial first step in characterization to confirm purity. A depressed and broad melting range is a reliable indicator of impurities.[6] The standard laboratory procedure for this measurement is detailed in Section 4.2.

Spectroscopic and Structural Elucidation

The structural identity of Ethyl 5-bromo-6-methylnicotinate is unequivocally confirmed by a combination of spectroscopic techniques.

Chemical Structure

Caption: Chemical Structure of Ethyl 5-bromo-6-methylnicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of this molecule.

¹H NMR Spectrum: Proton NMR data has been reported and provides a clear signature for the compound.[3]

-

δ 9.01 (d, J = 3.0 Hz, 1H): This downfield doublet corresponds to the proton at the C2 position of the pyridine ring. Its deshielding is due to the anisotropic effect of the ring nitrogen and the adjacent ester group.

-

δ 8.40 (d, J = 3.0 Hz, 1H): This doublet corresponds to the proton at the C4 position.

-

δ 4.41 (q, J = 9.0 Hz, 2H): A quartet representing the methylene (-CH₂-) protons of the ethyl ester, split by the adjacent methyl group.

-

δ 2.74 (s, 3H): A singlet corresponding to the three protons of the methyl group at the C6 position.

-

δ 1.41 (t, J = 9.0 Hz, 3H): A triplet representing the terminal methyl (-CH₃) protons of the ethyl ester, split by the adjacent methylene group.

-

Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the range of 164-168 ppm.

-

Aromatic Carbons: Five distinct signals are expected. The carbon bearing the bromine (C5) would appear around 120-125 ppm. The carbon attached to the methyl group (C6) would be significantly downfield (155-160 ppm). The remaining ring carbons (C2, C3, C4) would resonate in the 125-150 ppm range.

-

Ethyl Ester Carbons: The methylene carbon (-O-CH₂-) is expected around 60-65 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, around 13-15 ppm.

-

Methyl Carbon (C6-CH₃): The methyl group attached to the ring is expected around 20-25 ppm.

Mass Spectrometry (MS)

Low-resolution mass spectrometry data shows the characteristic isotopic pattern for a compound containing one bromine atom.[3]

-

LRMS (m/z): 244/246 (M+1)⁺: This confirms the molecular weight and the presence of bromine, as the ⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 natural abundance.

Standard Operating Protocols for Characterization

To ensure data integrity and reproducibility, the following validated protocols are recommended for the in-house characterization of Ethyl 5-bromo-6-methylnicotinate.

Caption: A validated workflow for the physicochemical analysis of new chemical entities.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes a self-validating method for determining the melting point range, a critical indicator of purity.[9]

-

System Validation: Calibrate the melting point apparatus (e.g., Mel-Temp or similar) using a certified reference standard with a known melting point near the expected range. The result must be within ±0.5 °C of the certified value.

-

Sample Preparation: Finely crush a small amount of the solid sample on a watch glass. Tap the open end of a glass capillary tube into the powder to collect a small plug of material. Invert the tube and tap gently on a hard surface to pack the sample into the sealed end. The sample height should be 1-2 mm.

-

Approximate Determination: Place the capillary in the apparatus and heat rapidly (10-20 °C/min) to find the approximate melting range. This prevents spending excessive time on the precise measurement.

-

Precise Determination: Allow the apparatus to cool. Prepare a new capillary. Heat rapidly to about 20 °C below the approximate melting point found in step 3. Then, reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last crystal melts. The melting point is reported as the range T₁ - T₂.

-

Confirmation: Repeat the precise determination with a fresh sample to ensure reproducibility. The two ranges should agree within 1 °C.

Protocol for Qualitative Solubility Assessment

This protocol provides a standardized method for assessing solubility in key solvents relevant to research and development.[10][11]

-

Solvent Selection: Prepare vials containing 1.0 mL of each test solvent (e.g., deionized water, ethanol, DMSO, ethyl acetate).

-

Initial Addition: Weigh approximately 1 mg of the compound and add it to the first solvent vial.

-

Mechanical Agitation: Vortex the vial for 1-2 minutes at room temperature. Visually inspect for undissolved particles against a dark background. If fully dissolved, the compound is soluble at ≥1 mg/mL.

-

Incremental Addition: If the compound is fully dissolved, add more material in 4 mg increments (to test 5 mg/mL) and 5 mg increments thereafter (to test 10 mg/mL, etc.), repeating step 3 after each addition until a saturated solution is achieved.

-

Enhanced Solubilization (if needed): If the compound is not soluble at 1 mg/mL after step 3, warm the solution to 37-40 °C for up to 30 minutes. If it dissolves, note that solubility is temperature-dependent.

-

Reporting: Report the solubility as an approximate concentration range (e.g., "<1 mg/mL", "5-10 mg/mL", or ">50 mg/mL") for each solvent tested.

Synthesis and Reactivity Considerations

A deep understanding of a compound's synthesis is crucial for troubleshooting and future derivatization efforts.

Typical Synthesis Route

Ethyl 5-bromo-6-methylnicotinate has been synthesized via a palladium-catalyzed Suzuki coupling reaction. This method is a cornerstone of modern organic chemistry for its reliability and functional group tolerance.[3]

Caption: Suzuki coupling route for the synthesis of the title compound.[3]

Key Reactivity Patterns

-

Suzuki and other Cross-Coupling Reactions: The C-Br bond at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, making it a powerful tool for library synthesis.

-

Ester Hydrolysis/Amidation: The ethyl ester at the 3-position can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common functional group in bioactive molecules.

-

Reactions of the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. It also deactivates the ring towards electrophilic aromatic substitution.

Safe Handling and Storage

Based on safety data for analogous compounds like ethyl 5-bromonicotinate, standard laboratory precautions are required.[12]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential hydrolysis or degradation.[3]

Conclusion

This technical guide has detailed the essential physicochemical properties of Ethyl 5-bromo-6-methylnicotinate. By providing not only compiled data but also the experimental context and protocols for its verification, this document equips researchers with the necessary knowledge for its confident and effective use. The compound's versatile structure, confirmed by robust spectroscopic data, and its amenability to powerful synthetic transformations like the Suzuki coupling, solidify its role as a high-value intermediate in the pursuit of novel chemical entities.

References

-

Melting point determination. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]

-

Ethyl nicotinate. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Geyer Instructional. Retrieved from [Link]

-

How to Determine Solubility. (n.d.). wikiHow. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021). University of Technology, Iraq. Retrieved from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved from [Link]

- Method for determining solubility of a chemical compound. (2005). Google Patents.

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Video: Determining the Solubility Rules of Ionic Compounds. (2015). JoVE. Retrieved from [Link]

-

Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. (2006). ResearchGate. Retrieved from [Link]

- A kind of preparation method of ethyl nicotinate. (2017). Google Patents.

-

Preparation method of ethyl nicotinate. (n.d.). Patsnap. Retrieved from [Link]

-

Ethyl 5-bromo-6-methylnicotinate. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl 6-methylnicotinate. (n.d.). PubChem. Retrieved from [Link]

-

6-Bromo-5-cyano-nicotinic acid ethyl ester. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl 5-bromonicotinate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

6.8 ¹³C NMR Spectroscopy. (n.d.). KPU Pressbooks. Retrieved from [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). MDPI. Retrieved from [Link]

-

13.12: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. (2025). Sciencemadness Discussion Board. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]